Lipophilicity (LogP) Profile of 2-Methyl-1-pentylpiperazine Compared to Piperazine Analogs
2-Methyl-1-pentylpiperazine (CAS 26864-98-2) exhibits a calculated XlogP value of 1.8, indicating moderate lipophilicity . In contrast, 1-pentylpiperazine (CAS 50866-75-6) has a LogP of 1.3485 , while unsubstituted piperazine (CAS 110-85-0) has a LogP of approximately -1.2 to -1.5 . The increased lipophilicity of 2-methyl-1-pentylpiperazine relative to 1-pentylpiperazine is attributed to the additional methyl group, which enhances hydrophobic character and may improve membrane permeability in biological assays .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XlogP 1.8 |
| Comparator Or Baseline | 1-Pentylpiperazine: LogP 1.3485; Piperazine: LogP -1.2 to -1.5 |
| Quantified Difference | ~0.45 LogP units higher than 1-pentylpiperazine; ~3.0 LogP units higher than piperazine |
| Conditions | Calculated using XlogP3 algorithm |
Why This Matters
Higher lipophilicity can influence membrane penetration and protein binding, critical for drug discovery and formulation studies.
- [1] 1-(1-戊基)哌嗪. Molbase. Accessed 2026. View Source
- [2] Showing Compound Piperazine (FDB012189). FooDB. Accessed 2026. View Source
